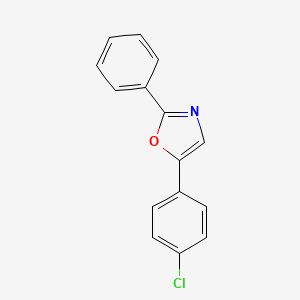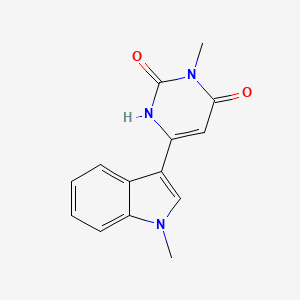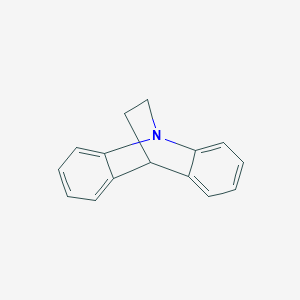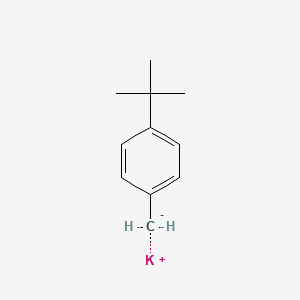
Potassium (4-tert-butylphenyl)methanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium (4-tert-butylphenyl)methanide is an organometallic compound that features a potassium ion bonded to a 4-tert-butylphenylmethanide anion
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of potassium (4-tert-butylphenyl)methanide typically involves the reaction of 4-tert-butylbenzyl chloride with potassium metal in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction proceeds via a nucleophilic substitution mechanism, where the potassium ion replaces the chloride ion, forming the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, solvent purity, and reaction time, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Potassium (4-tert-butylphenyl)methanide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of hydrocarbons.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanide anion acts as a nucleophile, attacking electrophilic centers in other molecules.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various electrophiles such as alkyl halides or acyl chlorides in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Alcohols or ketones.
Reduction: Hydrocarbons.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
Potassium (4-tert-butylphenyl)methanide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through nucleophilic substitution reactions.
Biology: Investigated for its potential use in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of potassium (4-tert-butylphenyl)methanide involves the interaction of the methanide anion with various electrophilic centers. The methanide anion, being a strong nucleophile, readily attacks electrophilic carbon atoms, leading to the formation of new carbon-carbon bonds. This reactivity is facilitated by the presence of the potassium ion, which stabilizes the anionic charge on the methanide group.
Comparison with Similar Compounds
- Potassium (4-tert-butylphenyl)trifluoroborate
- Potassium (4-tert-butylphenyl)acetylide
- Potassium (4-tert-butylphenyl)cyanide
Comparison: Potassium (4-tert-butylphenyl)methanide is unique due to its specific reactivity and stability. Compared to potassium (4-tert-butylphenyl)trifluoroborate, it exhibits higher nucleophilicity, making it more suitable for certain types of substitution reactions. In contrast, potassium (4-tert-butylphenyl)acetylide and potassium (4-tert-butylphenyl)cyanide have different reactivity profiles, with the former being more reactive towards electrophilic addition reactions and the latter towards nucleophilic substitution reactions.
Properties
CAS No. |
3605-35-4 |
|---|---|
Molecular Formula |
C11H15K |
Molecular Weight |
186.33 g/mol |
IUPAC Name |
potassium;1-tert-butyl-4-methanidylbenzene |
InChI |
InChI=1S/C11H15.K/c1-9-5-7-10(8-6-9)11(2,3)4;/h5-8H,1H2,2-4H3;/q-1;+1 |
InChI Key |
QNMKZHCDBXEJHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)[CH2-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


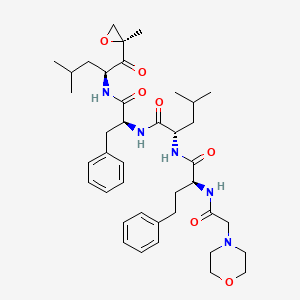
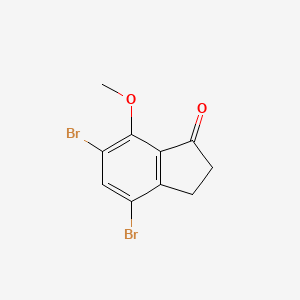
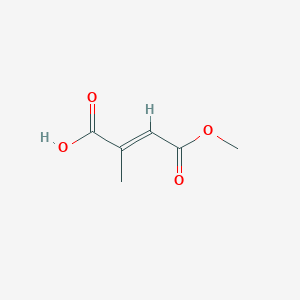
![1,5-Diethenylbicyclo[3.1.0]hexane](/img/structure/B14130550.png)

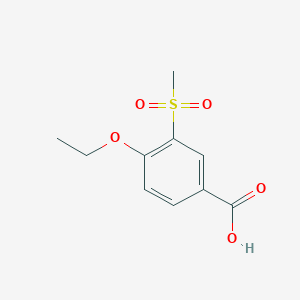
![(7aR)-3-tert-butyl-7a-ethenyl-1-hydroxy-1,3,6,7-tetrahydropyrrolo[1,2-c][1,3]oxazol-5-one](/img/structure/B14130582.png)

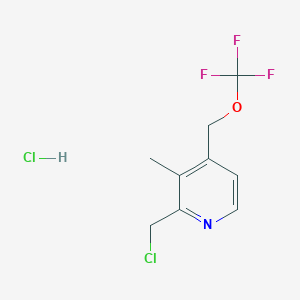
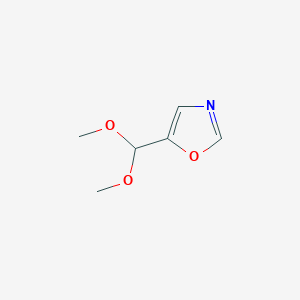
![2-[2-(2,6-Dimethoxyphenyl)phenyl]-1,3-dimethylbenzene](/img/structure/B14130620.png)
